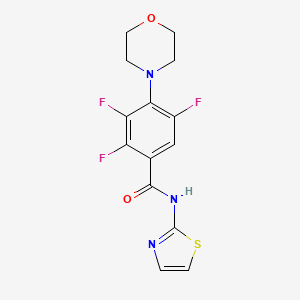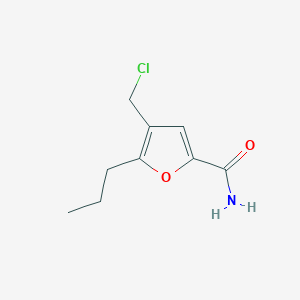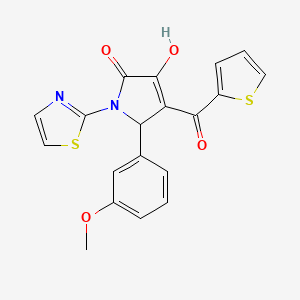![molecular formula C15H11BrN2O3S2 B14944905 methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)
methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran core, substituted with various functional groups such as amino, bromo, cyano, and carboxylate
Métodos De Preparación
The synthesis of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyran Core: This can be achieved through a cyclization reaction involving a thienyl derivative and a suitable pyran precursor.
Introduction of Functional Groups: The amino, bromo, cyano, and carboxylate groups are introduced through various substitution reactions.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as cyano to amine.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE can be compared with other thienopyran derivatives, such as:
METHYL 5-AMINO-7-(2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE: Similar structure but lacks the bromo substituent, leading to different reactivity and applications.
METHYL 5-AMINO-7-(4-CHLORO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE:
METHYL 5-AMINO-7-(4-METHYL-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and interactions.
These comparisons highlight the uniqueness of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE in terms of its specific functional groups and their impact on its chemical behavior and applications.
Propiedades
Fórmula molecular |
C15H11BrN2O3S2 |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-6-10(15(19)20-2)12-13(23-6)11(8(4-17)14(18)21-12)9-3-7(16)5-22-9/h3,5,11H,18H2,1-2H3 |
Clave InChI |
KRJCCTZGOZLVHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC(=CS3)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)
![1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone](/img/structure/B14944862.png)
![(5E)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14944863.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B14944867.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14944871.png)
![Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate](/img/structure/B14944879.png)
![ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)
![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)
![7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14944894.png)


![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
